3-Aminopropylphosphinic acid hydrochloride

Description

Nomenclature and Chemical Identity in Scholarly Context

The precise identification and naming of a compound are fundamental in scientific discourse to ensure clarity and reproducibility of research. 3-Aminopropylphosphinic acid hydrochloride is identified through standardized chemical names, various synonyms used in literature, and its relationship to other structurally similar molecules.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the parent compound is 3-aminopropylphosphinic acid . wikipedia.org As a hydrochloride salt, its formal name is This compound . This nomenclature precisely describes its molecular structure, which consists of a three-carbon propyl chain with an amino group at one end and a phosphinic acid group at the other. The chemical formula for the parent compound is C₃H₁₀NO₂P. wikipedia.org

In scientific literature and research databases, 3-Aminopropylphosphinic acid is frequently referred to by several synonyms and internal research codes assigned during its development and investigation. These designations are crucial for tracking the compound's history through various studies. The most common of these are 3-APPA, CGP 27492, and CGA 147823. wikipedia.orgmedchemexpress.com

| Designation | Type |

| 3-APPA | Abbreviation |

| CGP 27492 | Research Code |

| CGA 147823 | Research Code |

3-Aminopropylphosphinic acid is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. medchemexpress.com This relationship is based on the principle of bioisosterism, where the carboxylic acid group of GABA is replaced by a phosphinic acid group. This substitution maintains the key functional groups—an acidic moiety and an amino group—separated by a flexible carbon chain, allowing it to interact with GABA receptors.

It belongs to a class of phosphinic acid derivatives that have been investigated for their activity at GABA receptors. wikipedia.org Another notable compound in this class is SKF-97,541, which is also a GABA receptor agonist. wikipedia.org The study of such analogs helps researchers understand the structure-activity relationships that govern ligand binding and receptor activation. ebi.ac.uk

Historical Context and Foundational Investigations of this compound

The emergence of 3-Aminopropylphosphinic acid as a tool in neuroscience research is rooted in the systematic exploration of GABA analogs to develop selective ligands for GABA receptor subtypes.

The development of phosphinic acid analogues of GABA, including 3-APPA (CGP 27492), was part of a broader effort in medicinal chemistry to create potent and selective agents targeting the GABA receptor system. Foundational research published in the late 1980s and early 1990s was pivotal in characterizing its pharmacological profile. A study by Hills et al. in 1989 identified 3-Aminopropylphosphinic acid as a potent and selective agonist for the GABA subtype B (GABA₈) receptor. medchemexpress.com Subsequent research further solidified its standing as a valuable experimental tool. wikipedia.org

Early investigations into the biochemical properties of this compound revealed its high potency and selectivity as a GABA₈ receptor agonist. medchemexpress.comresearchgate.net These studies established its utility as a research tool for probing the function and pharmacology of GABA₈ receptors, which are involved in numerous physiological processes. Its ability to potently activate these receptors made it a valuable compound for comparison against other GABA analogs like baclofen (B1667701).

| Research Finding | Investigated System | Reference |

| Characterized as a potent, selective GABA₈ agonist. | Guinea-pig ileum and rat anococcygeus muscle. | medchemexpress.comresearchgate.net |

| Found to be approximately seven times more potent than baclofen. | Guinea-pig ileum preparation. | researchgate.net |

| Found to be approximately five times more potent than baclofen. | Rat anococcygeus muscle preparation. | researchgate.net |

| Demonstrated high binding affinity (pKi) to the GABA₈ receptor of 8.30 (~3 nM). | Receptor binding assays. | wikipedia.org |

These foundational findings highlighted the compound's significance, not as a therapeutic agent, but as a specific pharmacological instrument for the academic exploration of the GABA₈ receptor system.

Foundational Role in Neuroscience and Chemical Biology Research

3-Aminopropylphosphinic acid, a phosphinic acid analogue of gamma-aminobutyric acid (GABA), has established a foundational role in neuroscience research primarily through its potent and selective activity at GABA type B (GABA-B) receptors. nih.gov As a powerful agonist, its utility in academic research lies in its ability to probe the function of presynaptic GABA-B receptors, which are crucial for modulating neurotransmitter release in both the central and peripheral nervous systems. nih.gov

Research has demonstrated that 3-aminopropylphosphinic acid (also referred to as 3-APA) is significantly more potent than the archetypal GABA-B agonist, baclofen. nih.gov This superior potency makes it a valuable chemical tool for studying the physiological roles of these receptors with greater precision. In studies using cultured rat hippocampal neurons, 3-APA was shown to mimic the presynaptic actions of baclofen by reducing the amplitude of inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs), but at a much lower concentration. nih.gov Specifically, a concentration of 1 µM of 3-APA was sufficient to reduce synaptic transmission by over 50%, an effect that required a 10 µM concentration of baclofen. nih.gov

Further studies in peripheral systems, such as the guinea-pig isolated ileal preparation, corroborated its high potency. nih.gov In this model, 3-APA inhibited electrically stimulated muscle contractions with an EC50 value of 0.8 µM, proving to be more than ten times more potent than baclofen, which had an EC50 of 9 µM. nih.gov The depressant effects of both 3-APA and baclofen were effectively blocked by GABA-B receptor antagonists like phaclofen (B54434) and saclofen, confirming their action at this specific receptor subtype. nih.gov These detailed findings highlight the compound's importance as a selective agonist for elucidating the function of presynaptic GABA-B receptors in modulating synaptic transmission. nih.gov

Interactive Data Table: Comparative Potency of GABA-B Receptor Agonists

| Compound | Model System | Measurement | Potency |

| 3-Aminopropylphosphinic acid (3-APA) | Guinea-pig isolated ileum | EC50 for twitch inhibition | 0.8 µM |

| Baclofen | Guinea-pig isolated ileum | EC50 for twitch inhibition | 9 µM |

| 3-Aminopropylphosphinic acid (3-APA) | Rat hippocampal neurons | Concentration for >50% reduction of IPSPs/IPSCs | 1 µM |

| Baclofen | Rat hippocampal neurons | Concentration for >50% reduction of IPSPs/IPSCs | 10 µM |

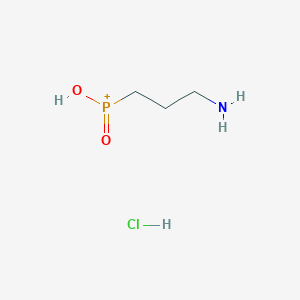

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H10ClNO2P+ |

|---|---|

Molecular Weight |

158.54 g/mol |

IUPAC Name |

3-aminopropyl-hydroxy-oxophosphanium;hydrochloride |

InChI |

InChI=1S/C3H8NO2P.ClH/c4-2-1-3-7(5)6;/h1-4H2;1H/p+1 |

InChI Key |

CUTCKPATBZBDOO-UHFFFAOYSA-O |

Canonical SMILES |

C(CN)C[P+](=O)O.Cl |

Origin of Product |

United States |

Ii. Synthesis and Chemical Modifications of 3 Aminopropylphosphinic Acid Hydrochloride

Established Synthetic Methodologies for 3-Aminopropylphosphinic Acid Hydrochloride

The creation of the core structure of 3-aminopropylphosphinic acid involves multi-step pathways that build the molecule sequentially. While specific synthetic routes for the parent compound are not as extensively detailed in readily available literature as its derivatives, the principles can be inferred from the synthesis of its close analogs. Key reactions in organophosphorus chemistry, such as the Michaelis-Arbuzov or Pudovik reactions, provide the foundational chemistry for forming the crucial carbon-phosphorus bond. wikipedia.orgmtak.hu These reactions typically involve the nucleophilic attack of a trivalent phosphorus compound on an alkyl halide or an imine. wikipedia.orgmtak.hu

A representative multi-step pathway for this class of compounds can be illustrated by the synthesis of its methylated analog, 3-aminopropyl(methyl)phosphinic acid. A common approach involves the reaction of a phosphonite with a protected aminopropyl halide. For instance, diethyl methylphosphonite can be reacted with N-(3-bromopropyl)phthalimide. google.com This step, an application of the Michaelis-Arbuzov reaction, forms the P-C bond and extends the carbon chain. wikipedia.orgjk-sci.com The resulting intermediate contains the complete carbon and phosphorus backbone but with the amino group protected by a phthalimide (B116566) group. The final steps involve the hydrolysis of both the phosphinate ester and the phthalimide protecting group, typically under acidic conditions (e.g., with hydrochloric acid), to yield the final 3-aminopropyl(methyl)phosphinic acid, which can then be isolated as its hydrochloride salt. google.com

This general strategy, involving the formation of a P-C bond with a protected amino-alkyl component followed by deprotection, represents a cornerstone of synthesizing these GABA analogs.

The efficiency of synthesizing phosphinic acids is highly dependent on the optimization of reaction conditions. Key factors that are manipulated to improve yield and purity include the choice of solvent, temperature, catalyst, and reactants. nih.govkent.ac.uk For instance, in reactions like the Michaelis-Arbuzov, the reactivity of the alkyl halide is critical (R-I > R-Br > R-Cl). jk-sci.com The reaction is often performed at elevated temperatures, and the choice of solvent can influence reaction times and side-product formation. scispace.com

In the synthesis of related α-aminophosphonates via the Pudovik reaction, optimization has involved screening various catalysts, including Lewis acids like BF₃·OEt₂ and metal triflates, to improve reaction efficiency. nih.gov Microwave-assisted synthesis has also been explored as a method to accelerate reactions and improve yields, often eliminating the need for a catalyst. mdpi.com For the crucial hydrolysis step that deprotects the ester and amine groups, the concentration of the acid and the reaction time must be carefully controlled to ensure complete conversion without degradation of the final product. researchgate.net Silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl), have been used to activate phosphinic acids for subsequent reactions, offering milder conditions and potentially higher yields compared to other activators. nih.gov

| Parameter | Condition | Rationale / Observation | Reference |

| Catalyst | Lewis Acids (e.g., BF₃·OEt₂, Zn(II) complexes) | Enhances the electrophilicity of imines in Pudovik-type reactions. | mtak.hunih.gov |

| Solvent | Toluene (B28343), Dichloromethane, or Solvent-free | Choice depends on reactant solubility and reaction type; solvent-free conditions are often explored for green chemistry advantages. | google.comnih.gov |

| Temperature | Room Temperature to Reflux (e.g., 80-125 °C) | Higher temperatures can drive reactions to completion but may also lead to side products. Microwave irradiation can offer precise temperature control. | google.comjk-sci.commdpi.com |

| Activating Agent | Trimethylsilyl chloride (TMSCl) | Provides milder reaction conditions for activating phosphinic acids compared to agents like HMDS, leading to higher yields without byproduct formation. | nih.gov |

| Reactants | Use of alkyl iodides over chlorides | Increases reaction rate in Michaelis-Arbuzov type reactions due to better leaving group ability. | jk-sci.com |

Synthesis of Phosphinic Acid Analogs and Derivatives of 3-Aminopropylphosphinic Acid

Building upon the core structure of 3-aminopropylphosphinic acid, chemists have developed a range of analogs and derivatives to probe structure-activity relationships at GABA receptors. These modifications often involve alkylation of the phosphorus atom or other structural changes to alter the compound's potency, selectivity, and pharmacokinetic properties.

3-Aminopropyl(methyl)phosphinic acid, known by the developmental codes SKF 97541 and CGP 35024, is a key methylated derivative. mdpi.com Its synthesis provides a clear example of building unsymmetrical phosphinic acids. A documented pathway involves the Michaelis-Arbuzov-type reaction between diethyl methylphosphonite and N-(3-bromopropyl)phthalimide in a solvent like toluene under reflux conditions. google.com This reaction creates the ethyl P-(3-phthalimidopropyl)-P-methylphosphinate intermediate. The final product, 3-aminopropyl(methyl)phosphinic acid, is obtained through acidic hydrolysis, which cleaves both the ethyl ester from the phosphorus and the phthalimide protecting group from the amine. google.com

| Compound Name | Developmental Codes | Key Synthetic Feature | Reference |

| 3-Aminopropyl(methyl)phosphinic acid | SKF 97541, CGP 35024 | Reaction of diethyl methylphosphonite with an N-protected 3-bromopropane. | google.com |

H-phosphinic acids, where a hydrogen atom is directly attached to the phosphorus, represent another class of GABA analogs. The H-phosphinic analog of GABA (GABA-PH) can be produced through enzymatic synthesis. This biocatalytic approach offers high stereoselectivity. One reported method utilizes the enzyme glutamate (B1630785) decarboxylase for the kinetic resolution of a racemic mixture of the H-phosphinic analog of glutamate (rac-Glu-γ-PH). The enzyme selectively converts one enantiomer, leading to the production of GABA-PH. This enzymatic decarboxylation demonstrates a sophisticated method for synthesizing specific chiral phosphinic acid analogs.

The phosphinic acid scaffold has proven to be highly versatile for developing novel receptor ligands. By replacing the carboxylic acid group of GABA with a phosphinic acid moiety, researchers have created potent and selective agonists and antagonists for GABAB receptors. organic-chemistry.org Further structural modifications have led to the development of compounds with improved properties, such as the ability to cross the blood-brain barrier. organic-chemistry.org

Examples of such developments include the synthesis of cyclic phosphinic acids, such as 3-(aminomethyl)-1-oxo-1-hydroxy-phospholane, which have been investigated as selective GABAC receptor antagonists. nih.gov The synthesis of these constrained analogs involves multi-step sequences to construct the heterocyclic phosphinic acid core, followed by functional group manipulations to introduce the amino or other functional groups. nih.gov These efforts highlight how the fundamental structure of 3-aminopropylphosphinic acid serves as a template for creating a wide array of structurally diverse molecules aimed at modulating GABAergic neurotransmission. nih.gov

Strategic Approaches for Novel Phosphinic Compound Synthesis (General Considerations)

The synthesis of novel phosphinic compounds, including aminophosphinic acids and their derivatives, is a significant area of research in medicinal and organic chemistry. These compounds are recognized as important analogues of natural amino acids, where a tetrahedral phosphinic acid moiety replaces the planar carboxylic group. core.ac.ukrsc.org This structural similarity, combined with the high stability of the carbon-phosphorus (C-P) bond, makes them valuable as enzyme inhibitors, peptidomimetics, and other biologically active agents. rsc.orgnih.govnih.gov The development of efficient and stereoselective synthetic methods is crucial for exploring their full therapeutic potential. nih.gov

A variety of strategic approaches have been developed to construct the core structure of phosphinic acids, primarily focusing on the formation of one or two P-C bonds. These methods range from classic multi-component reactions to modern catalytic and "green" chemistry approaches.

Key Synthetic Strategies:

Several foundational reactions form the basis for the synthesis of a wide array of phosphinic acid derivatives.

Phospha-Mannich (Kabachnik-Fields) Reaction: This is a powerful one-pot, three-component condensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a >P(O)H-containing reagent, such as hypophosphorous acid or an H-phosphinate. rsc.orgmdpi.com The reaction directly forms an α-aminoalkylphosphinate, establishing the crucial N-C-P framework in a single step. mdpi.com The use of hypophosphorous acid (H3PO2) as the phosphorus nucleophile is particularly advantageous as it is inexpensive and readily available, leading to the formation of aminoalkyl-H-phosphinic acids. rsc.org These products are valuable intermediates that can be further modified at the P-H bond. rsc.org Various catalysts, including zinc triflate, indium(III) complexes, and ruthenium(II) complexes, have been employed to enhance the efficiency of this reaction under mild conditions. mdpi.com

Michael Addition: The phospha-Michael addition is a key strategy for forming P-C bonds by adding a phosphorus nucleophile to an α,β-unsaturated carbonyl compound, such as an acrylate. core.ac.uknih.gov A common approach involves the activation of a hypophosphorus source, like ammonium (B1175870) hypophosphite, with a silylating agent such as hexamethyldisilazane (B44280) (HMDS) to form a reactive bis(trimethylsilyl) hypophosphite intermediate. core.ac.uknih.gov This intermediate then readily adds to the Michael acceptor. This method is particularly effective for creating symmetrical phosphinic acids by sequential additions. core.ac.uk

Palladium-Catalyzed Cross-Coupling (Hirao Reaction): The Hirao reaction is a versatile method for forming a P-C bond between an H-phosphinate and an aryl halide or triflate, catalyzed by a palladium complex. scispace.com This strategy is especially useful for synthesizing arylphosphinates, incorporating aromatic structures into the phosphinic acid framework. scispace.com

Radical Addition: Free-radical additions offer another route to P-C bond formation. For instance, H-phosphinate esters can add across alkenes and alkynes under thermal conditions using a radical initiator like AIBN. organic-chemistry.org Microwave-assisted hydrophosphinylation of unactivated alkenes with phosphinic acid has also been developed as a metal- and initiator-free method that proceeds via a radical mechanism. organic-chemistry.org

A comparative overview of these primary synthetic strategies is presented below.

Table 1: Comparison of Key Synthetic Strategies for Phosphinic Compounds

| Strategy | Description | Key Reactants | Typical Product | Key Advantages |

|---|---|---|---|---|

| Phospha-Mannich | Three-component condensation | Amine, Aldehyde/Ketone, H-Phosphinate or H3PO2 | α-Aminophosphinate or α-Amino-H-phosphinic acid | One-pot reaction, high atom economy |

| Michael Addition | Nucleophilic addition to an activated alkene | H-Phosphinate or activated hypophosphite, α,β-Unsaturated carbonyl | β-Functionalized phosphinate | Forms P-C bond and allows for chain elongation |

| Hirao Reaction | Palladium-catalyzed cross-coupling | H-Phosphinate, Aryl halide/triflate | Arylphosphinate | Effective for creating P-C(aryl) bonds |

| Radical Addition | Addition of P-H bond across a C-C multiple bond | H-Phosphinate, Alkene/Alkyne | Alkyl/Alkenyl phosphinate | Useful for unactivated alkenes, can be metal-free |

Catalysis in the Kabachnik-Fields Reaction:

The efficiency of the Kabachnik-Fields reaction can be significantly improved by using various catalysts. These catalysts facilitate the reaction under milder conditions and often lead to higher yields.

Table 2: Examples of Catalysts in Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

| Catalyst | Amine Component | Carbonyl Component | Solvent/Conditions | Yield (%) |

|---|---|---|---|---|

| Zinc triflate | Substituted anilines | Aromatic aldehydes | Dichloromethane, Room Temp | 82-96 |

| Indium(III) complex | Various amines | Various aldehydes | Neat, Room Temp | 86-98 |

| Ruthenium(II) complex | Aniline derivatives | Benzaldehyde derivatives | Solvent-free, 80 °C | Good to Excellent |

| Mg(ClO4)2 | Uracil | Aromatic aldehydes | Acetonitrile, 80 °C | 78-92 |

Data compiled from a review by G. Keglevich et al. mdpi.com

Modern and Greener Synthetic Approaches:

Recent advancements in synthetic methodology have focused on developing more environmentally friendly and efficient processes.

Microwave-Assisted Synthesis: Conventional heating often fails to promote the direct esterification of phosphinic acids with alcohols. scispace.comresearchgate.net However, microwave irradiation has been successfully used to drive these reactions, offering a solvent-free and atom-efficient alternative to methods that rely on converting the acid to a more reactive phosphinic chloride. scispace.comresearchgate.net

C-H Activation: A cutting-edge strategy for synthesizing phosphine-based compounds involves the transition-metal-catalyzed activation of C-H bonds. snnu.edu.cn This "late-stage diversification" approach allows for the direct modification of a pre-existing molecule, enhancing atom and step efficiency compared to traditional multi-step syntheses that build molecules from the ground up. snnu.edu.cn This methodology represents a significant advance in creating complex phosphine (B1218219) ligands and other organophosphorus compounds. snnu.edu.cn

Stereoselective Synthesis: Given that the biological activity of phosphinic compounds can be highly dependent on their stereochemistry, significant effort has been dedicated to developing stereoselective syntheses. core.ac.uk The use of chiral auxiliaries, such as (-)-menthol, allows for the diastereoselective preparation of P-stereogenic H-phosphinates, which can then be used to synthesize a wide range of optically pure phosphinic compounds. researchgate.net

These general strategies provide a robust toolbox for chemists to design and synthesize novel phosphinic compounds with diverse structures and potential biological activities.

Iii. Molecular Pharmacology and Receptor Interactions of 3 Aminopropylphosphinic Acid Hydrochloride

GABAergic System Modulation by 3-Aminopropylphosphinic Acid Hydrochloride

3-Aminopropylphosphinic acid is a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and exerts its effects primarily through interaction with the GABAergic system. Its pharmacological profile is characterized by a potent and selective action on GABAB receptors.

The interaction of 3-aminopropylphosphinic acid with GABAB receptors has been quantified through various in vitro assays, revealing its high affinity and functional potency.

Functional studies comparing 3-aminopropylphosphinic acid to the archetypal GABAB agonist, baclofen (B1667701), have demonstrated its significant potency. In preparations of guinea-pig isolated ileum, 3-aminopropylphosphinic acid inhibits cholinergic twitch contractions with a high degree of efficacy. researchgate.net Research indicates it is approximately seven times more potent than baclofen in this specific tissue preparation. researchgate.net Similarly, in the rat anococcygeus muscle, it has been shown to be about five times more potent than baclofen. researchgate.net

These functional potency assays are complemented by binding studies on the closely related compound, 3-aminopropylphosphonic acid. In rat cerebellar membranes, 3-aminopropylphosphonic acid was found to be a more potent inhibitor of 3H-baclofen binding than other antagonists like phaclofen (B54434) or saclofen, though its functional antagonist activity was weaker, suggesting potential GABAB receptor heterogeneity. nih.gov

Comparative Potency of GABAB Agonists in Functional Assays

| Compound | Preparation | Potency (IC50) | Relative Potency vs. Baclofen |

| 3-Aminopropylphosphinic acid | Guinea-pig isolated ileum | 1.84 µM | ~7x more potent |

| 3-Aminopropylphosphinic acid | Rat isolated anococcygeus muscle | 0.89 µM | ~5x more potent |

| Baclofen | Guinea-pig isolated ileum | Not specified in source | Reference |

| Baclofen | Rat isolated anococcygeus muscle | Not specified in source | Reference |

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor site. Studies involving the displacement of radiolabeled ligands from GABAB receptors provide quantitative measures of binding affinity.

The related compound, 3-aminopropylphosphonic acid, demonstrates the ability to inhibit the binding of the GABAB agonist 3H-baclofen to rat cerebellar membranes with an IC50 value of 1.5 µM. nih.govmedchemexpress.com In displacement studies using the potent GABAB antagonist [3H]CGP54626A in bullfrog brain membranes, the rank order of potency for agonists was determined to be GABA = SKF97541 > (R)-Baclofen > 3-aminopropylphosphonic acid (3-APPA), indicating that while 3-APPA binds specifically to the GABAB receptor, its affinity in this particular assay is lower than that of baclofen. nih.gov

Inhibition of Radioligand Binding at GABAB Receptors

| Compound | Radioligand | Preparation | Binding Affinity (IC50) |

| 3-Aminopropylphosphonic acid | 3H-Baclofen | Rat cerebellar membranes | 1.5 µM |

| 3-Aminopropylphosphonic acid | [3H]CGP54626A | Bullfrog brain membranes | Lower affinity than (R)-Baclofen |

A defining characteristic of 3-aminopropylphosphinic acid is its high selectivity for GABAB receptors over GABAA receptors. researchgate.net GABAA and GABAB receptors are fundamentally different; GABAA receptors are ligand-gated ion channels, while GABAB receptors are G-protein coupled receptors. nih.govwikipedia.org This structural and functional divergence allows for the development of selective pharmacological agents.

The selectivity of 3-aminopropylphosphinic acid is demonstrated by its insensitivity to GABAA receptor antagonists. For instance, its inhibitory effects in the guinea-pig ileum were not significantly antagonized by bicuculline (B1666979), a classic competitive antagonist of GABAA receptors. researchgate.netnih.gov Furthermore, studies using radioligand binding assays with the GABAB antagonist [3H]CGP54626A show that GABAA-specific ligands like muscimol (B1676869) and SR95531 only displace the radioligand at very high concentrations, and bicuculline does not displace it at all, confirming the distinct pharmacology of the binding site as GABAB. nih.govnd.edu

Based on its pharmacological activity, 3-aminopropylphosphinic acid is classified as a potent and selective GABAB receptor agonist. researchgate.netnih.gov An agonist is a compound that binds to a receptor and activates it to produce a biological response. In functional assays, 3-aminopropylphosphinic acid mimics the inhibitory effects of GABA and baclofen at GABAB receptors, confirming its agonist properties. researchgate.net

The distinction between a full agonist and a partial agonist lies in the maximal effect they can produce. A full agonist can elicit the maximum possible response from the receptor system, whereas a partial agonist produces a response that is lower than that of a full agonist, even at saturating concentrations. While the available literature consistently refers to 3-aminopropylphosphinic acid as a potent GABAB agonist, the concept of partial agonism is relevant within the broader pharmacology of the GABA system. researchgate.netnih.govnih.gov

Affinities and Potencies at GABAB Receptors

Subtype Selectivity and Receptor Heterogeneity within the GABAB System

The GABAB receptor is a heterodimer, typically composed of GABAB1 and GABAB2 subunits. Further diversity arises from splice variants of the GABAB1 subunit, most notably GABAB1a and GABAB1b, which can form distinct receptor complexes (e.g., GABAB(1a,2) and GABAB(1b,2)). This structural heterogeneity can lead to pharmacological and functional differences. nih.gov

While 3-aminopropylphosphinic acid is established as a selective GABAB agonist, detailed studies characterizing its specific affinity and potency at different GABAB receptor subunit combinations are not extensively detailed in the referenced literature. However, some research hints at the complexity of GABAB receptor interactions. For example, discrepancies between the high binding affinity of 3-aminopropylphosphonic acid and its relatively weak functional antagonist actions have led to the suggestion that these results may indicate a heterogeneity of GABAB binding and receptor sites. nih.gov Understanding the precise interaction of ligands like 3-aminopropylphosphinic acid with specific receptor subtypes is an ongoing area of pharmacological investigation.

Characterization of Presynaptic GABAB Receptors

3-Aminopropylphosphinic acid is a potent agonist at presynaptic gamma-aminobutyric acid (GABA) type B (GABAB) receptors. nih.gov Its actions have been characterized in both peripheral and central nervous system preparations. nih.gov In studies using guinea-pig isolated ileal preparations, 3-aminopropylphosphinic acid inhibited electrically evoked twitches, an effect mediated by presynaptic GABAB receptors. nih.gov

In the central nervous system, particularly at GABAergic synapses between cultured embryonic rat hippocampal neurons, 3-aminopropylphosphinic acid demonstrates a significant presynaptic effect. nih.gov It effectively reduces the amplitude of inhibitory postsynaptic potentials (IPSPs) and inhibitory postsynaptic currents (IPSCs). nih.gov For instance, a concentration of 1 µM of 3-aminopropylphosphinic acid can reduce these synaptic transmissions by over 50%. nih.gov This action is characteristic of presynaptic inhibition, where the activation of GABAB autoreceptors leads to a reduction in GABA release from the nerve terminal. Research in rat hippocampal slices further confirms that 3-aminopropylphosphinic acid acts as a potent agonist at presynaptic GABAB receptors located on both excitatory and inhibitory synapses. nih.gov It was shown to inhibit excitatory postsynaptic potentials with an IC50 of 2.3 µM and reduce inhibitory postsynaptic potentials at concentrations ranging from 0.1 to 1 µM. nih.gov

The potency of 3-aminopropylphosphinic acid at presynaptic GABAB receptors has been shown to be greater than that of the archetypal GABAB agonist, baclofen, in some preparations. nih.gov

Comparative Potency at Presynaptic GABAB Receptors

| Compound | Preparation | Effect | Potency (EC50/Effective Concentration) | Reference |

|---|---|---|---|---|

| 3-Aminopropylphosphinic acid | Guinea-pig isolated ileum | Inhibition of twitch | EC50 of 0.8 µM | nih.gov |

| Baclofen | Guinea-pig isolated ileum | Inhibition of twitch | EC50 of 9 µM | nih.gov |

| 3-Aminopropylphosphinic acid | Cultured rat hippocampal neurons | >50% reduction of IPSP/IPSC amplitude | 1 µM | nih.gov |

| Baclofen | Cultured rat hippocampal neurons | ~50% reduction of IPSP/IPSC amplitude | 10 µM | nih.gov |

Characterization of Postsynaptic GABAB Receptors

In addition to its presynaptic effects, 3-aminopropylphosphinic acid is an effective agonist at postsynaptic GABAB receptors. nih.gov The activation of these receptors typically leads to a hyperpolarization of the neuronal membrane, an effect that is inhibitory in nature. Whole-cell patch-clamp recordings from neurons in the CA1 subfield of rat hippocampal slices have shown that 3-aminopropylphosphinic acid (in concentrations from 0.5-50 µM) produces membrane hyperpolarization and an associated outward current under voltage-clamp conditions. nih.gov This outward current is consistent with the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, a hallmark of postsynaptic GABAB receptor activation. wikipedia.org The hyperpolarizing effects of 3-aminopropylphosphinic acid were diminished by the GABAB receptor antagonist 2-OH-saclofen, confirming that the action is mediated through these receptors. nih.gov These findings indicate that 3-aminopropylphosphinic acid effectively mimics the action of the endogenous neurotransmitter GABA at postsynaptic GABAB receptor sites. nih.govnih.gov

Differential Effects and Receptor Subtype Distinction

3-Aminopropylphosphinic acid demonstrates potent agonistic activity at GABAB receptors that mediate both presynaptic and postsynaptic inhibition. nih.gov Its presynaptic action results in the reduction of both excitatory and inhibitory neurotransmission, while its postsynaptic action causes membrane hyperpolarization. nih.gov The potency of 3-aminopropylphosphinic acid can be significantly higher than that of baclofen, particularly in peripheral preparations and at central presynaptic sites. nih.gov

GABAB receptors are known to exist as heterodimers of GABAB1 and GABAB2 subunits. wikipedia.orgnih.gov Furthermore, the GABAB1 subunit has multiple isoforms, with GABAB1a and GABAB1b being the most abundant. wikipedia.orgnih.gov These isoforms exhibit differential expression patterns throughout the brain, which may contribute to functional diversity. The available research indicates that the effects of 3-aminopropylphosphinic acid are blocked by general GABAB antagonists like 2-OH-saclofen, phaclofen, and saclofen, confirming its action at GABAB receptors. nih.govnih.gov However, the specific affinity and differential efficacy of 3-aminopropylphosphinic acid for various GABAB receptor subunit combinations and isoforms have not been fully elucidated in the referenced literature.

Downstream Signaling Pathways and Intracellular Cascades

G-Protein Coupled Receptor Activation Mechanisms

GABAB receptors are classified as Class C G-protein coupled receptors (GPCRs). nih.gov These receptors are obligate heterodimers, composed of GABAB1 and GABAB2 subunits, which are structurally characterized by a large extracellular Venus Flytrap domain and a seven-transmembrane helix domain. nih.gov The activation of GABAB receptors by an agonist like 3-aminopropylphosphinic acid initiates a conformational change in the receptor complex. youtube.com

This structural change facilitates the interaction of the receptor's intracellular loops with a heterotrimeric G-protein of the Gi/Go family. wikipedia.org This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit (Gαi/o) of the G-protein. youtube.com The binding of GTP to the Gαi/o subunit leads to its activation and subsequent dissociation from the βγ-subunit complex (Gβγ). youtube.com Both the Gαi/o-GTP subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream intracellular effectors. nih.gov

GABAB Receptor Activation Cascade

| Step | Description | Key Molecules |

|---|---|---|

| 1. Agonist Binding | 3-Aminopropylphosphinic acid binds to the extracellular domain of the GABAB1 subunit. | 3-Aminopropylphosphinic acid, GABAB1 |

| 2. Receptor Conformational Change | The receptor complex undergoes a conformational change, transmitting the signal to the intracellular domains. | GABAB1/GABAB2 heterodimer |

| 3. G-Protein Activation | The activated receptor promotes the exchange of GDP for GTP on the associated Gi/o protein's α-subunit. | Gi/o protein, GDP, GTP |

| 4. Subunit Dissociation | The Gαi/o-GTP subunit dissociates from the Gβγ dimer. | Gαi/o, Gβγ |

| 5. Effector Modulation | Both Gαi/o-GTP and Gβγ subunits interact with and modulate downstream effector proteins. | Adenylyl cyclase, Ion channels |

Modulation of Second Messenger Systems (e.g., cAMP, cGMP levels)

The primary downstream signaling pathway modulated by the activation of GABAB receptors via their Gi/o-protein coupling is the adenylyl cyclase-cyclic adenosine (B11128) monophosphate (cAMP) system. wikipedia.org The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. youtube.com This enzyme is responsible for the conversion of adenosine triphosphate (ATP) into the second messenger cAMP. youtube.com

Consequently, the activation of GABAB receptors by 3-aminopropylphosphinic acid leads to a decrease in the intracellular concentration of cAMP. wikipedia.org Since cAMP is a crucial second messenger that activates protein kinase A (PKA) and other downstream targets, this reduction in cAMP levels results in decreased PKA activity and a subsequent reduction in the phosphorylation of its target proteins. youtube.comyoutube.com This inhibitory effect on the cAMP pathway is a fundamental mechanism through which GABAB receptor agonists exert their inhibitory influence on neuronal excitability and neurotransmitter release. While cGMP is another important second messenger in cellular signaling, the canonical pathway for Gi/o-coupled receptors like GABAB predominantly involves the modulation of cAMP levels. nih.govslideshare.net

Iv. Biochemical and Enzymatic Interactions of 3 Aminopropylphosphinic Acid Hydrochloride

Role as an Enzyme Substrate and Product

As a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and its precursor, glutamate (B1630785), 3-aminopropylphosphinic acid is hypothesized to interact with enzymes involved in the GABA metabolic pathway.

Glutamate decarboxylase (GAD) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the irreversible α-decarboxylation of L-glutamate to form GABA and carbon dioxide. wikipedia.orgnih.gov This process is a key step in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. nih.gov In microorganisms such as Escherichia coli, GAD (EcGadB) plays a crucial role in maintaining intracellular pH homeostasis under acidic conditions by consuming a proton during the decarboxylation reaction. wikipedia.org

Given that 3-aminopropylphosphinic acid is a structural analog of glutamate, where the α-carboxylic acid group is replaced by a phosphinic acid moiety, it is proposed to act as a substrate for glutamate decarboxylase. The enzyme would catalyze the removal of the phosphinic acid group, although this specific enzymatic reaction is not extensively documented in scientific literature. The proposed reaction is analogous to the decarboxylation of glutamate.

Table 1: Comparison of Glutamate and 3-Aminopropylphosphinic Acid as Potential GAD Substrates

| Feature | L-Glutamate | 3-Aminopropylphosphinic Acid |

| Structure | Contains an α-carboxylic acid group | Contains a phosphinic acid group as a bioisostere of the α-carboxyl group |

| Enzyme | Glutamate Decarboxylase (GAD) | Glutamate Decarboxylase (GAD) (putative) |

| Reaction | α-decarboxylation | Putative dephosphination/decarboxylation analog reaction |

| Product | γ-aminobutyric acid (GABA) | 3-aminopropane-1-phosphinic acid (putative) |

Following the natural GABA shunt, GABA is catabolized by two enzymes: GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). nih.gov GABA-T converts GABA to succinic semialdehyde, which is then oxidized by SSADH to succinate, a key intermediate in the TCA cycle. nih.gov

Should the decarboxylation of 3-aminopropylphosphinic acid occur as proposed, the resulting product, a phosphinic analog of GABA, could potentially enter this catabolic pathway. It might be recognized by bacterial GABA-transaminase and succinic semialdehyde dehydrogenase, leading to its further metabolism. However, the efficiency and products of these subsequent enzymatic reactions with the phosphinic acid analog have not been experimentally detailed.

Enzyme Inhibition Profiles and Capabilities (General Phosphinic Acid Context)

Phosphinic acids have garnered significant attention in medicinal chemistry as a versatile scaffold for designing potent enzyme inhibitors. researchgate.netresearchgate.net Their tetrahedral geometry allows them to act as transition-state analogs for enzymatic reactions involving tetrahedral intermediates, such as peptide bond hydrolysis. tandfonline.comnih.gov

The phosphinic acid moiety is a key feature in a class of compounds known as phosphinic peptides, which are effective inhibitors of various proteases. By replacing a scissile peptide bond with a non-hydrolyzable phosphinic acid group, these molecules can bind tightly to the active site of an enzyme, mimicking the transition state of the natural substrate without being cleaved. researchgate.netproquest.com This property has led to the development of inhibitors for a wide range of enzymes.

The utility of phosphinic acids as enzyme inhibitors has been demonstrated across several classes of enzymes, particularly proteases.

Zinc Metalloproteinases : This class of enzymes is a primary target for phosphinic acid-based inhibitors. The phosphinate group can effectively chelate the catalytic zinc ion in the active site, contributing to high binding affinity. researchgate.net Examples of inhibited zinc metalloproteinases include:

Angiotensin-Converting Enzyme (ACE) researchgate.net

Neutral Endopeptidase (NEP)

Matrix Metalloproteinases (MMPs) researchgate.net

Aminopeptidases tandfonline.com

Aspartyl Proteases : Phosphinic peptides have also been designed to inhibit aspartyl proteases, such as pepsin and HIV protease. tandfonline.com In these enzymes, the phosphinic acid group mimics the tetrahedral intermediate of peptide hydrolysis. tandfonline.com

Tubulin Polyglutamylases : More recently, phosphinic acid-based pseudo-dipeptides have been designed to inhibit enzymes involved in the post-translational modification of tubulin, such as tubulin polyglutamylases (TTLLs). nih.gov

Table 2: Examples of Enzymes Inhibited by Phosphinic Acid-Containing Compounds

| Enzyme Class | Specific Enzyme Example | Role of Phosphinic Acid |

| Zinc Metalloproteinases | Angiotensin-Converting Enzyme (ACE) | Transition-state analog, zinc chelation |

| Matrix Metalloproteinases (MMPs) | Transition-state analog, zinc chelation | |

| Aminopeptidases | Transition-state analog, zinc chelation | |

| Aspartyl Proteases | Pepsin | Transition-state analog |

| Ligases | Tubulin Polyglutamylases (TTLLs) | Mimics tetrahedral intermediate |

Principles of Bioisosterism in Enzyme Recognition and Catalysis

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties, is central to the biochemical activity of 3-aminopropylphosphinic acid and related compounds. researchgate.net

Crucially, the tetrahedral geometry of the phosphinic acid phosphorus atom closely resembles the high-energy tetrahedral transition state of peptide bond hydrolysis. tandfonline.comresearchgate.net Enzymes function by stabilizing this transition state, thereby lowering the activation energy of the reaction. By presenting the enzyme with a stable molecule that already resembles this transition state, phosphinic acid-based inhibitors can bind with very high affinity, effectively blocking the enzyme's catalytic activity. nih.govtandfonline.com This principle of transition-state analogy is a cornerstone of modern drug design and explains the potent inhibitory activity of many phosphinic acid derivatives. proquest.com

V. Neurophysiological and Pharmacological Investigations of 3 Aminopropylphosphinic Acid Hydrochloride in Vitro and Animal Models

Neuronal Excitability and Synaptic Transmission Modulation

Research into 3-Aminopropylphosphinic acid hydrochloride has demonstrated its significant capacity to modulate neuronal activity. As a potent agonist at GABAB receptors, it influences both inhibitory and excitatory neural pathways. nih.gov

In studies utilizing whole-cell patch-clamp recordings in rat hippocampal slices, 3-Aminopropylphosphinic acid (APPA) has been shown to act as a potent agonist at presynaptic GABAB receptors located on both excitatory and inhibitory synapses. nih.gov This action leads to a reduction in the amplitude of inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs). nih.gov Specifically, concentrations of APPA ranging from 0.1 to 1 µM were effective in reducing IPSPs in CA1 neurons of the hippocampus. nih.gov This effect indicates that the compound can modulate the strength of inhibitory synaptic transmission. nih.govnih.gov At a concentration of 1 µM, 3-APA was observed to decrease the amplitude of IPSPs and IPSCs by more than 50%. nih.gov

The compound's activity at presynaptic GABAB receptors directly impacts the release of various neurotransmitters. By activating these autoreceptors on inhibitory terminals, it modulates the release of GABA. nih.gov Furthermore, its action on presynaptic GABAB receptors on excitatory terminals leads to an inhibition of excitatory postsynaptic potentials (EPSPs), with a calculated IC₅₀ of 2.3 µM. nih.gov This suggests a reduction in the release of excitatory amino acid neurotransmitters such as glutamate (B1630785) and aspartate. nih.govexplorationpub.com Conversely, studies have shown that the compound does not antagonize the inhibitory effects of noradrenaline, indicating a degree of selectivity in its modulatory actions.

Muscle and Airway Function Studies

Investigations have extended to peripheral systems, examining the compound's effects on smooth muscle preparations, which are instrumental in characterizing GABAB receptor agonist activity.

In studies on isolated guinea-pig ileum, 3-Aminopropylphosphinic acid demonstrated a potent, concentration-dependent inhibition of electrically stimulated cholinergic twitch contractions. medchemexpress.com Similarly, in the rat isolated anococcygeus muscle, the compound reduced twitch contractions evoked by electrical field stimulation. medchemexpress.com Its potency in these preparations has been compared to the classic GABAB agonist, baclofen (B1667701), with findings indicating that 3-Aminopropylphosphinic acid is significantly more potent. medchemexpress.com

| Preparation | Parameter | 3-Aminopropylphosphinic Acid Value | Reference |

|---|---|---|---|

| Guinea-Pig Ileum | IC₅₀ for Inhibition of Twitch Contraction | 1.84 µM | medchemexpress.com |

| Rat Anococcygeus Muscle | IC₅₀ for Inhibition of Twitch Contraction | 0.89 µM | medchemexpress.com |

The inhibitory effect of 3-Aminopropylphosphinic acid in the guinea-pig ileum is specifically on cholinergic twitch contractions, which are neurally mediated. medchemexpress.com Unlike the neurotransmitter GABA, 3-Aminopropylphosphinic acid does not produce an initial contraction, an action characteristic of GABAA receptor activation. medchemexpress.com Its inhibitory effects on these contractions were not significantly antagonized by a range of receptor blockers including bicuculline (B1666979) (a GABAA antagonist), phentolamine, propranolol, yohimbine, naloxone, impromidine, or 8-phenyltheophylline, confirming its selective action via GABAB receptors. medchemexpress.com

Neuroprotective Research Modalities

The role of GABAB receptor agonists as potential neuroprotective agents is a significant area of pharmacological research. nih.gov Modalities often involve models of neurotoxicity, such as excitotoxicity, which is characterized by neuronal death resulting from the excessive release of excitatory neurotransmitters like glutamate. nih.govresearchgate.net Research has shown that enhancing GABAergic transmission can exert neuroprotective effects against ischemic brain damage in vitro. ahajournals.orgnih.gov Given that 3-Aminopropylphosphinic acid is a potent GABAB receptor agonist that reduces the release of excitatory neurotransmitters, its potential could be explored in such neuroprotective research models. nih.gov These modalities could involve inducing excitotoxicity or ischemic conditions in neuronal cell cultures or brain slices to determine if the compound can mitigate neuronal damage, a strategy employed for other GABAergic agents. ahajournals.orgnih.gov

Animal Model Studies on Specific Physiological Functions

Studies in animal models have demonstrated that 3-aminopropylphosphinic acid (3-APPi), a potent agonist of the GABA-B receptor, possesses significant antitussive properties. In experiments using unanesthetized guinea pigs, 3-APPi produced a dose-dependent inhibition of coughing induced by capsaicin (B1668287) aerosol. nih.gov This effect is comparable to that of other GABA-B agonists like baclofen. nih.govnih.gov

The mechanism of this antitussive action is directly linked to the activation of GABA-B receptors. Evidence for this is provided by studies involving GABA-B receptor antagonists, which reverse the effects of the agonists. nih.gov For instance, the inhibitory effects of 3-aminopropylphosphinic acid on the guinea-pig ileum have been shown to be antagonized by the GABA-B antagonist phaclofen (B54434). nih.gov In studies on the cough reflex, while the reversal has been more extensively detailed for the related compound baclofen, the findings establish a clear principle. The antitussive effect of baclofen in guinea pigs is inhibited by the GABA-B antagonist CGP 35348. nih.gov The collective evidence indicates that the antitussive action of 3-APPi is a specific, receptor-mediated event that can be reversed by selective GABA-B antagonists. nih.gov

Notably, unlike some other centrally acting antitussives, 3-APPi has been observed to be devoid of significant sedative effects and does not alter the respiratory rate at effective antitussive doses in guinea pigs. nih.gov

| Treatment | Dose (mg/kg) | Effect on Cough | Effect on Respiratory Rate |

|---|---|---|---|

| Vehicle | - | Baseline | 96 ± 1 breaths/min |

| 3-APPiA | 0.3 | Dose-dependent inhibition | No significant effect |

| 3-APPiA | 3.0 | Dose-dependent inhibition | 98 ± 2 breaths/min (No change) |

| Baclofen | 3.0 | Dose-dependent inhibition | 78 ± 7 breaths/min (Reduced) |

The Genetic Absence Epilepsy Rat from Strasbourg (GAERS) is a well-established animal model for studying absence seizures, a non-convulsive form of epilepsy. wikipedia.orgmdpi.com Research on this model has highlighted the critical role of the thalamocortical circuitry and the involvement of GABAergic neurotransmission. nih.govmdpi.comfsu.edu

Pharmacological studies have demonstrated that seizures in GAERS are sensitive to modulation by GABA-B receptor ligands. nih.gov Specifically, the seizures, which are characterized by spike-and-wave discharges (SWDs), are enhanced by GABA-B receptor agonists. nih.gov This suggests that administration of a potent GABA-B agonist like 3-aminopropylphosphinic acid would be expected to exacerbate the frequency and duration of absence seizures in this model.

Conversely, GABA-B receptor antagonists have been shown to suppress the generation of SWDs in GAERS. nih.govnih.gov This bidirectional modulation confirms the involvement of GABA-B receptors in the pathophysiology of absence seizures within this genetic model. The thalamus, particularly the thalamic reticular nucleus (TRN) and thalamocortical relay neurons, is a key site of action for these effects. nih.govfsu.edu GABA-B receptors are expressed in the thalamus and modulate the oscillatory activity that underlies spike-and-wave discharges. nih.govfsu.edu Therefore, the pro-epileptic effects of GABA-B agonists and the anti-epileptic effects of their antagonists in the GAERS model are mediated, at least in part, by their action on thalamic receptors within the broader cortico-thalamo-cortical network. nih.govmdpi.com

The role of GABA-B receptor activation in the regulation of prolactin secretion has been investigated using related agonists in animal models. A study using baclofen, a close structural and functional analogue of 3-aminopropylphosphinic acid, examined its effect on prolactin levels in rats. nih.gov

In these studies, under basal conditions in undisturbed male rats, the administration of baclofen did not significantly alter the circulating levels of prolactin. nih.gov However, the compound showed a clear inhibitory effect when prolactin release was actively stimulated by various stressors, such as immobilization or ether. nih.gov Baclofen pretreatment was found to block this stress-induced increase in prolactin. nih.gov This suggests that while GABA-B receptor activation may not play a major role in regulating the tonic, basal secretion of prolactin, it can exert a significant inhibitory influence during periods of stimulated hormone release.

A review of available scientific literature did not yield specific studies detailing the direct impact of this compound on the metabolic processes of Escherichia coli. Research on related phosphonate (B1237965) compounds has shown varied effects on E. coli, with some analogues inhibiting growth by interfering with phospholipid synthesis, while others have little to no effect. nih.govnih.gov However, direct experimental data on the metabolic fate or potential inhibitory effects of 3-aminopropylphosphinic acid specifically on E. coli is not presently available. Studies in the field of metabolic engineering have focused on genetically modifying E. coli to produce related chemicals like 3-aminopropionic acid, rather than examining the effects of externally applied 3-aminopropylphosphinic acid on the bacterium's native metabolism. nih.gov

Vi. Advanced Analytical and Spectroscopic Characterization in Research

Receptor Binding Assay Methodologies

Membrane Binding Assays

Membrane binding assays are a fundamental technique used to characterize the interaction between a ligand, such as 3-aminopropylphosphinic acid, and its receptor target within a cellular membrane preparation. These assays typically involve incubating the compound of interest with isolated cell membranes containing the receptor and a radiolabeled ligand known to bind to the same site. By measuring the displacement of the radiolabeled ligand, the binding affinity of the test compound can be determined.

In the context of 3-aminopropylphosphonic acid (3-APPA), a closely related phosphonic analogue of GABA, membrane binding assays have been employed to elucidate its interaction with GABA-B receptors. glpbio.com Research using rat cerebellar membranes demonstrated that 3-APPA inhibits the binding of ³H-baclofen, a radiolabeled GABA-B receptor agonist. medchemexpress.com The concentration of the compound required to inhibit 50% of the specific binding of the radioligand is known as the IC50 value, which serves as a measure of its binding affinity. For 3-APPA, this value has been determined to be 1.5 μM in radioligand binding assays. glpbio.commedchemexpress.com This indicates a significant affinity for the GABA-B receptor.

| Compound | Preparation | Radioligand | Assay Type | IC50 Value (μM) | Reference |

|---|---|---|---|---|---|

| 3-Aminopropylphosphonic Acid (3-APPA) | Rat Cerebellar Membranes | ³H-baclofen | Competitive Binding Assay | 1.5 | medchemexpress.com, glpbio.com |

Whole Cell Binding Assays

Whole cell binding assays represent a step closer to physiological conditions compared to membrane assays, as they measure ligand-receptor interactions on the surface of intact, living cells. nih.gov This method helps to confirm that the compound can access and bind to its receptor in a more complex biological environment. The general procedure involves incubating varying concentrations of a labeled or unlabeled ligand with a cell line expressing the target receptor. nih.gov After an incubation period, unbound ligand is washed away, and the amount of bound ligand is quantified, often using techniques like flow cytometry or scintillation counting. nih.gov

While this technique is crucial for validating in vitro findings, specific research detailing the use of whole-cell binding assays to characterize 3-aminopropylphosphinic acid hydrochloride's binding properties was not prominently available in the reviewed literature. However, the principles of this assay would be applicable to further investigate its receptor interactions on intact cells expressing GABA receptors.

Electrophysiological Measurement Techniques in Neural and Muscle Tissues

Electrophysiological techniques are used to measure the functional consequences of a compound's interaction with its receptor by recording the electrical properties of cells and tissues. These methods can determine whether a compound acts as an agonist, antagonist, or modulator of ion channels and receptors.

Studies on the related compound 3-aminopropylphosphonic acid (3-APPA) have utilized such techniques to assess its functional activity in muscle tissues. In isolated guinea pig ileum longitudinal muscle, 3-APPA was shown to induce relaxation when the tissue was unstimulated. glpbio.com Furthermore, it demonstrated antagonistic properties by reversing the inhibition of twitch responses that were induced by GABA and the GABA-B agonist, baclofen (B1667701). glpbio.com In a different preparation, 3-APPA was found to completely inhibit the bronchospasms stimulated vagally and induced by GABA and baclofen in guinea pigs. glpbio.com These findings demonstrate the compound's ability to modulate physiological responses in muscle tissues. Single-fibre electrophysiological recordings from muscle-nerve preparations are also a powerful method to study how compounds affect the mechanical response of nerve fibers. nih.gov

| Tissue Preparation | Measurement | Observed Effect of 3-APPA | Reference |

|---|---|---|---|

| Isolated Guinea Pig Ileum Longitudinal Muscle | Twitch Response Inhibition | Reverses GABA- and baclofen-induced inhibition | glpbio.com |

| Isolated Guinea Pig Ileum Longitudinal Muscle | Muscle Relaxation | Induces relaxation in unstimulated tissue | glpbio.com |

| Guinea Pig (In Vivo) | Vagally Stimulated Bronchospasm | Completely inhibits GABA- and baclofen-induced bronchospasm | glpbio.com |

Theoretical Modeling Approaches in Mechanistic Elucidation (General Phosphinic Acid Context)

Theoretical modeling, particularly using computational methods like Density Functional Theory (DFT), provides profound insights into the chemical behavior and reaction mechanisms of phosphinic acids at the atomic level. researchgate.netnih.gov These approaches are crucial for elucidating mechanistic details that are often difficult to capture through experimental means alone.

In the general context of phosphinic and phosphonic acids, computational models are used to explore various chemical properties and reaction pathways. researchgate.netbeilstein-journals.org For instance, modeling can predict the most likely sites of protonation, which for phosphonates is suggested to occur on the oxygen atom that is double-bonded to the phosphorus. beilstein-journals.org This allows for the study of reaction intermediates and the exploration of competitive mechanisms, such as Sₙ1 versus Sₙ2 pathways, during reactions like hydrolysis. beilstein-journals.orgmdpi.com

DFT calculations enable the optimization of molecular geometries and the exploration of thousands of potential adsorption modes on surfaces, which is relevant for applications in materials science and catalysis. researchgate.net Furthermore, these models can calculate the energy profiles of reaction pathways, identifying transition states and determining the activation energy barriers that govern reaction rates. researchgate.net This has been used to investigate mechanisms of hydrolysis and the dealkylation of phosphonate (B1237965) esters, providing a detailed understanding of the role of reagents and intermediates in these processes. mdpi.com By complementing experimental data, theoretical modeling serves as a powerful tool for building a complete, atomistic model of chemical speciation and reactivity for the broader class of phosphinic acids. researchgate.net

Vii. Future Directions and Emerging Research Avenues for 3 Aminopropylphosphinic Acid Hydrochloride

Development of Novel Analogs with Enhanced Specificity or Potency

A significant future direction lies in the rational design and synthesis of new analogs of 3-Aminopropylphosphinic acid hydrochloride. The primary goal is to develop compounds with improved potency and, crucially, greater selectivity for their molecular targets. A major breakthrough in the development of potent GABAB receptor agonists was the replacement of the carboxylic acid group of GABA with a phosphinic acid moiety, a strategy that underscores the chemical tractability of this compound class. tandfonline.com

Future research will likely focus on several key strategies:

Conformational Restriction: Introducing cyclic elements into the phosphinic acid structure is a promising approach. For instance, the development of cyclic phosphinic acids based on a phospholane (B1222863) ring has yielded novel agents with distinct pharmacological profiles. nih.gov This strategy aims to lock the molecule into a bioactive conformation, thereby increasing its affinity and specificity for the receptor binding site.

Substitution and Bioisosteric Replacement: Systematic modification of the propyl chain and the phosphinic acid group can lead to compounds with fine-tuned properties. Researchers are exploring how different substituents can influence receptor interaction and lead to the optimization of lead compounds. nih.gov

These efforts are geared towards creating a new generation of pharmacological tools that can probe the GABAergic system with higher precision.

Exploration of GABAB Receptor Subtype-Specific Ligands for Delineating Physiological Roles

The GABAB receptor is a heterodimer, and the potential existence of various subtypes with different physiological functions presents a compelling area for research. tandfonline.com A critical limitation in understanding the diverse roles of GABAB receptors throughout the central nervous system is the lack of specific ligands for these potential subtypes. nih.gov

Future research will prioritize the development of ligands derived from the 3-Aminopropylphosphinic acid scaffold that can selectively target specific GABAB receptor subtypes. Success in this area would be transformative, allowing researchers to:

Dissect the specific contributions of different GABAB receptor populations to neural circuits.

Identify the therapeutic potential of targeting specific subtypes for various disorders while minimizing off-target effects. tandfonline.com

Clarify the roles of these receptors in both physiological and pathophysiological states, such as in pain, epilepsy, and cognitive disorders. tandfonline.comeurekaselect.com

The development of subtype-selective antagonists and agonists is essential for the full exploitation of the therapeutic potential of modulating the GABAB system. tandfonline.com

Interdisciplinary Research with Computational Chemistry and Structural Biology

The synergy between experimental pharmacology and computational sciences offers a powerful paradigm for future research. The recent availability of high-resolution structures of the GABAB receptor, including cryo-electron microscopy (cryo-EM) and crystal structures, provides an unprecedented opportunity for structure-based drug design. tandfonline.comnih.gov

This interdisciplinary approach will enable researchers to:

Perform Molecular Docking Studies: Virtually screen libraries of this compound analogs to predict their binding affinity and orientation within the GABAB receptor's ligand-binding domain.

Elucidate Structure-Activity Relationships (SAR): Combine computational models with experimental data to understand how specific chemical modifications impact receptor interaction and functional activity.

Guide Rational Drug Design: Use the detailed atomic-level view of the receptor to design novel molecules with optimized interactions, potentially leading to allosteric modulators that bind to sites distinct from the GABA binding site. nih.gov

Recent structural studies have provided key insights into the activation mechanism of the GABAB receptor, revealing how agonist binding to the GBR1 subunit induces conformational changes across the heterodimer interface. nih.gov This detailed mechanistic understanding is invaluable for designing next-generation ligands.

Integration into Advanced Biological Assay Systems for High-Throughput Screening

To accelerate the discovery of new lead compounds, future research will increasingly integrate libraries of this compound derivatives into advanced high-throughput screening (HTS) platforms. portlandpress.com HTS allows for the rapid testing of thousands of compounds for their biological activity, dramatically speeding up the initial phases of drug discovery.

Key trends in this area include:

Homogeneous "Mix-and-Read" Assays: The use of technologies like fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP) enables the development of simplified, automated screening protocols. portlandpress.com

Cell-Based Functional Assays: Moving beyond simple binding assays, researchers are using cell lines expressing specific GABA receptor subtypes to screen for functional activity (e.g., changes in intracellular calcium or G-protein activation). eurekaselect.comportlandpress.com

High-Content Screening (HCS): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a richer dataset to identify compounds that induce a desired physiological change. eurekaselect.com

By leveraging these advanced assay technologies, researchers can efficiently screen diverse chemical libraries to identify novel and potent modulators of GABAB receptors.

Unexplored Therapeutic Applications and Mechanistic Insights

While GABAB receptor agonists are established as muscle relaxants, a wealth of preclinical data suggests significant untapped therapeutic potential. tandfonline.com Future research will focus on validating these applications for compounds related to this compound. Potential new therapeutic areas include:

Analgesia (Pain Relief) tandfonline.com

Antitussive (Cough Suppression) tandfonline.com

Cognitive Dysfunction tandfonline.com

Drug Addiction and Anxiety eurekaselect.comnih.gov

Schizophrenia eurekaselect.com

Concurrently, emerging research is revealing novel and unexpected mechanistic insights into GABAB receptor function. A groundbreaking discovery is the potential for GABA-independent activation of the receptor by mechanical forces, such as shear stress. biorxiv.orgbiorxiv.org This suggests that the GABAB receptor can act as a mechanosensor, a function previously unrecognized. biorxiv.orgbiorxiv.org Further exploration of this ligand-independent activation mechanism could open entirely new therapeutic paradigms and fundamentally change our understanding of how this receptor functions in both health and disease.

Q & A

Q. What analytical methods are recommended for determining the purity and stability of 3-aminopropylphosphinic acid hydrochloride in experimental settings?

High-performance liquid chromatography (HPLC) is widely used, with method optimization for phosphate buffer systems and UV detection (e.g., 207 nm wavelength) . For radiolabeled variants (e.g., [2,3-³H]), tritium-based quantification via scintillation counting is employed, requiring rigorous solvent control (ethanol:water mixtures) to maintain stability . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation, especially when synthesizing derivatives or verifying batch consistency .

Q. How is this compound typically applied in receptor-binding assays?

The compound acts as a selective GABAB receptor agonist. In binding assays, it is often radiolabeled (e.g., [³H]CGP27492) and used with brain tissue homogenates or cell membranes. Competitive binding protocols involve incubating with unlabeled ligands (e.g., baclofen) to calculate IC₅₀ values, requiring precise control of pH (7.4 PBS) and temperature (25°C) to minimize non-specific binding .

Q. What are the key considerations for preparing stock solutions of this compound for in vitro studies?

Solubility in aqueous buffers (e.g., PBS) is enhanced by mild heating (37°C) and vortexing. Ethanol:water (9:1) mixtures are used for long-term storage at -20°C to prevent hydrolysis. Concentrations ≥1 mCi/mL require radiation safety protocols for tritiated forms .

Advanced Research Questions

Q. How do the in vitro and in vivo pharmacological profiles of this compound differ, and what mechanisms explain these discrepancies?

In vitro, the compound shows potent GABAB receptor agonism (EC₅₀ ~10 nM in cerebellar slices), but in vivo efficacy in inhibiting transient lower esophageal sphincter relaxation (TLOSR) is dose-dependent and species-specific. This discrepancy arises from differential blood-brain barrier penetration and GABA transporter-mediated uptake, which limit central nervous system bioavailability .

Q. What experimental strategies can resolve contradictions in reported binding affinities of this compound across studies?

Variations in receptor isoform expression (e.g., GABAB1a vs. GABAB1b) and assay conditions (e.g., Mg²⁺ concentration) significantly impact affinity measurements. Standardizing membrane preparation protocols (e.g., using rat cortical neurons vs. recombinant HEK293 cells) and validating with reference agonists (e.g., CGP54626) improve reproducibility .

Q. How is this compound utilized in studying peripheral vs. central GABAB receptor pathways?

In vagal neurotransmission studies, the compound is administered intravenously in ferret models to isolate peripheral GABAB effects (e.g., TLOSR inhibition). Central effects are excluded via intracerebroventricular antagonists (e.g., CGP62349), with electromyography validating selective peripheral action .

Q. What advanced techniques are used to track the metabolic fate of this compound in vivo?

Radiolabeled ([³H]) variants are combined with microdialysis in target tissues (e.g., brainstem, gastrointestinal tract). Metabolite profiling via liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phosphinic acid derivatives, while autoradiography localizes accumulation sites .

Methodological Notes

- Radiolabeling Protocols : Tritium incorporation requires catalytic tritium gas exposure under anhydrous conditions, followed by purification via reverse-phase HPLC .

- Receptor Assay Controls : Include saturating concentrations of GTPγS to distinguish G-protein-coupled receptor activation from indirect modulation .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for radiolabeled compound use, including waste disposal and occupational exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.